molecular formula C20H25N3O2 B7007384 N-(2-tert-butylpyrimidin-4-yl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide

N-(2-tert-butylpyrimidin-4-yl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide

Cat. No.: B7007384
M. Wt: 339.4 g/mol
InChI Key: QBRIGTRZIQMOED-HOCLYGCPSA-N
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Description

N-(2-tert-butylpyrimidin-4-yl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a tert-butyl group and a cyclopropylacetamide moiety attached to a methoxyphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the design of novel therapeutic agents.

Properties

IUPAC Name

N-(2-tert-butylpyrimidin-4-yl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-20(2,3)19-21-10-9-17(23-19)22-18(24)12-14-11-16(14)13-5-7-15(25-4)8-6-13/h5-10,14,16H,11-12H2,1-4H3,(H,21,22,23,24)/t14-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRIGTRZIQMOED-HOCLYGCPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)NC(=O)CC2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NC=CC(=N1)NC(=O)C[C@@H]2C[C@H]2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-tert-butylpyrimidine and 4-methoxyphenylcyclopropane.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at controlled temperatures ranging from 0°C to room temperature to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis may involve:

    Optimization of Reaction Conditions: Using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing large-scale chromatographic methods or crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the cyclopropyl moiety, potentially yielding dihydropyrimidine or cyclopropane derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyrimidine or cyclopropane derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Therapeutic Agents: Explored for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with biological targets.

    Drug Design: Used in the design and development of new drugs with improved efficacy and safety profiles.

Industry

    Material Science:

    Agriculture: Investigated for its potential use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism of action of N-(2-tert-butylpyrimidin-4-yl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2-tert-butylpyrimidin-4-yl)-2-phenylacetamide: Lacks the cyclopropyl and methoxy groups, potentially altering its biological activity.

    N-(2-tert-butylpyrimidin-4-yl)-2-(4-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, which may affect its reactivity and interactions.

Uniqueness

N-(2-tert-butylpyrimidin-4-yl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide is unique due to its combination of a tert-butylpyrimidine ring and a cyclopropylacetamide moiety with a methoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

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